molecular formula C10H20N2 B3071807 3-(Heptylamino)propanenitrile CAS No. 101421-54-9

3-(Heptylamino)propanenitrile

Cat. No.: B3071807
CAS No.: 101421-54-9
M. Wt: 168.28 g/mol
InChI Key: HXNAJGRYFVSWFS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Substitution: Sodium or potassium cyanide in ethanol.

Major Products

    Hydrolysis: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action for 3-(Heptylamino)propanenitrile involves its interaction with protein targets. The heptylamino group can form hydrogen bonds and hydrophobic interactions with amino acid residues, while the nitrile group can participate in nucleophilic addition reactions . These interactions can alter the protein’s structure and function, making the compound useful for studying protein dynamics and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Heptylamino)propanenitrile is unique due to its heptylamino group, which provides additional hydrophobic interactions and potential for hydrogen bonding compared to simpler nitriles. This makes it particularly useful in proteomics research where specific protein interactions are studied .

Properties

IUPAC Name

3-(heptylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-3-4-5-6-9-12-10-7-8-11/h12H,2-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNAJGRYFVSWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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